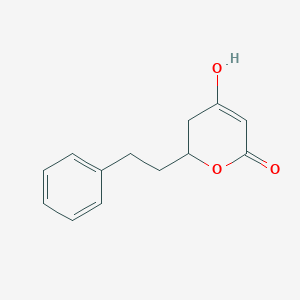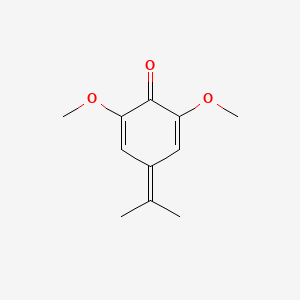
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of methoxy groups and a methylethylidene substituent on the cyclohexadienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-cyclohexadienone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The methylethylidene group can be introduced through a subsequent reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.
Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylethylidene groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-methyl-
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-ethyl-
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-propyl-
Uniqueness
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is unique due to the presence of the methylethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
55182-52-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,6-dimethoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-9(13-3)11(12)10(6-8)14-4/h5-6H,1-4H3 |
InChI Key |
OOZQWMPCACFVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=C(C(=O)C(=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)


![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
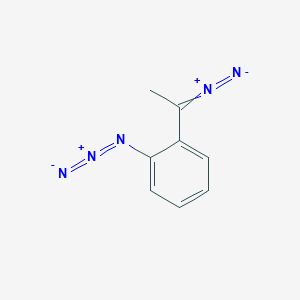
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
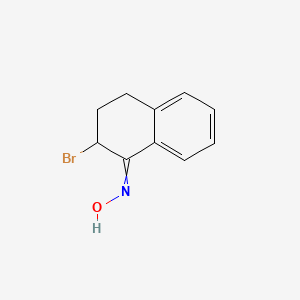
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
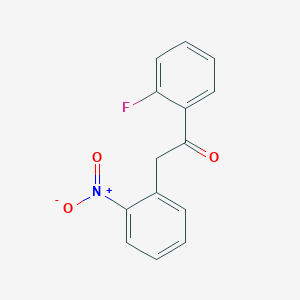
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

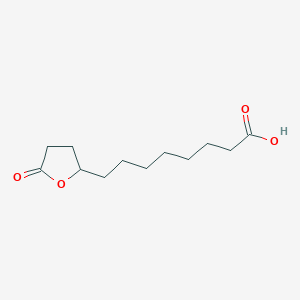
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
